molecular formula C7H17ClN2O2S B1436471 N-[(1S,2R)-2-aminocyclohexyl]methanesulfonamide;hydrochloride CAS No. 2031242-34-7

N-[(1S,2R)-2-aminocyclohexyl]methanesulfonamide;hydrochloride

Cat. No. B1436471
M. Wt: 228.74 g/mol
InChI Key: XUCNPDPUADKUTR-HHQFNNIRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[(1S,2R)-2-aminocyclohexyl]methanesulfonamide;hydrochloride” is a chemical compound with the molecular formula C7H17ClN2O2S and a molecular weight of 228.74 g/mol . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H16N2O2S.ClH/c1-12(10,11)9-7-5-3-2-4-6(7)8;/h6-7,9H,2-5,8H2,1H3;1H/t6-,7-;/m1./s1 . This indicates that the compound contains a cyclohexyl group with an amine substitution, and a methanesulfonamide group.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stable under normal temperatures and pressures.

Scientific Research Applications

Catalytic Asymmetric Synthesis

N-[(1S,2R)-2-aminocyclohexyl]methanesulfonamide derivatives have been utilized as ligands in metal-mediated catalytic processes. For instance, 1,3-Azole derivatives of 2-aminocyclohexanecarboxylic acid, a class including N-[2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)cyclohexyl]methanesulfonamide, have shown effectiveness in catalyzing the addition of alkylzinc reagents to aliphatic aldehydes, achieving high enantiomeric excess. This application underscores the compound's role in enhancing the efficiency and selectivity of synthetic organic reactions (Wipf & Wang, 2002).

Structural Analysis and Molecular Conformation

Studies have also delved into the molecular structure and conformation of methanesulfonamide derivatives. For example, the crystal structure analysis of N-(2,5-Dichlorophenyl)methanesulfonamide revealed insights into the conformation of the N—H bond in relation to ortho- and meta-chloro groups, providing valuable information for understanding the compound's interaction in biological systems and its potential applications in drug design and development (Gowda, Foro, & Fuess, 2007).

Oxidation and Radical Formation

Another research focus has been the oxidative behavior of N-phenyl-1-(2-oxo-1-azacycloalkyl)methanesulfonamides and their ability to form aminoxyl radicals. These studies provide a foundation for the development of new methodologies in organic synthesis and potential applications in materials science (Burian, Omelka, Farsa, & Hrubanová, 2006).

Reductive Deamination Processes

The reductive deamination (hydrodeamination) of aromatic amines has been facilitated by the use of chloroamine in the presence of arylamine methanesulfonamides, showcasing the compound's utility in the synthesis of deaminated products. This process emphasizes the compound's role in streamlining synthetic routes and reducing the generation of potentially genotoxic byproducts (Wang & Guziec, 2001).

Chemoselective N-Acylation Reagents

N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, derived from N-2,3,4,5,6-pentafluorophenylmethanesulfonamide, have been identified as effective N-acylation reagents with good chemoselectivity. These findings open up new avenues in the development of chemoselective acylation strategies, important for pharmaceutical synthesis and organic chemistry (Kondo, Sekimoto, Nakao, & Murakami, 2000).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

N-[(1S,2R)-2-aminocyclohexyl]methanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S.ClH/c1-12(10,11)9-7-5-3-2-4-6(7)8;/h6-7,9H,2-5,8H2,1H3;1H/t6-,7+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUCNPDPUADKUTR-HHQFNNIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1CCCCC1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)N[C@H]1CCCC[C@H]1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1S,2R)-2-aminocyclohexyl]methanesulfonamide;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1S,2R)-2-aminocyclohexyl]methanesulfonamide;hydrochloride
Reactant of Route 2
Reactant of Route 2
N-[(1S,2R)-2-aminocyclohexyl]methanesulfonamide;hydrochloride
Reactant of Route 3
Reactant of Route 3
N-[(1S,2R)-2-aminocyclohexyl]methanesulfonamide;hydrochloride
Reactant of Route 4
N-[(1S,2R)-2-aminocyclohexyl]methanesulfonamide;hydrochloride
Reactant of Route 5
N-[(1S,2R)-2-aminocyclohexyl]methanesulfonamide;hydrochloride
Reactant of Route 6
N-[(1S,2R)-2-aminocyclohexyl]methanesulfonamide;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.